Cas no 14259-46-2 (Narirutin)
Narirutin Chemical and Physical Properties
Names and Identifiers
-
- Narirutin
- (S)-7-[[6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- (2S)-Narirutin
- 4H-1-Benzopyran-4-one,7-[[6-O-(6-deoxy-a-L-mannopyranosyl)-b-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-,(2S)-
- NARIRUTIN(AS)
- NARIRUTIN(P) PrintBack
- Apigenin-7-rutinosid
- Isonaringenin
- ISONARINGIN
- Naringenin 7-rutinoside
- NARINGENIN-7-RUTINOSIDE
- (2S)-7-((6-O-(6-Deoxy-a-L-mannopyranosyl)-β-D-glucopyranosyl)oxy)-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- Naringenin rutinoside
- Aids089292
- Aids-089292
- NARIRUTIN(P)
- NARIRUTIN(RG)
- NARIRUTIN hplc
- NARIRUTIN WITH HPLC
- Naringenin 7-O-rutinoside
- 06M5EAT0YC
- Naringenin-7-O-rutinoside
- (2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
- Naringenin 7-beta-rutinoside
- FEMA No. 2769
- NARINGEN
- Naringin extract (Citrus paradisi Macf.)
- Narirutin, >=98% (HPLC)
- CHEMBL3185240
- NCGC00163600-01
- FT-0630414
- CCG-208408
- 4',5,7-Trihydroxyflavanone 7-rutinoside
- MLS001143533
- MLSMR
- SMR001215716
-
- MDL: MFCD00017316
- Inchi: 1S/C27H32O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-7,10,16,18,20-29,31-36H,8-9H2,1H3
- InChI Key: HXTFHSYLYXVTHC-UHFFFAOYSA-N
- SMILES: O1C(C(C(C(C1COC1C(C(C(C(C)O1)O)O)O)O)O)O)OC1C=C(C2C(CC(C3C=CC(=CC=3)O)OC=2C=1)=O)O
Computed Properties
- Exact Mass: 580.17900
- Monoisotopic Mass: 580.179
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 41
- Rotatable Bond Count: 6
- Complexity: 884
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 11
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 225
- Molecular Weight: 580.5
- XLogP3: -1.1
Experimental Properties
- Color/Form: Powder
- Density: 1.6600
- Melting Point: 162-164°C
- Boiling Point: 924.3℃ at 760mmHg
- Flash Point: 307.3°C
- Refractive Index: 1.708
- PSA: 225.06000
- LogP: -1.16520
- FEMA: 2769 | NARINGEN EXTRACT (CITRUS PARADISI MACF.)
Narirutin Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22; S24/25
- Storage Condition:Sealed in dry,Room Temperature(BD31904)
Narirutin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N115864-50mg |
Narirutin |
14259-46-2 | ,≥98% | 50mg |
¥2132.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N115864-10mg |
Narirutin |
14259-46-2 | ,≥98% | 10mg |
¥519.90 | 2023-09-01 | |
| S e l l e c k ZHONG GUO | S9242-1mg |
Narirutin |
14259-46-2 | 99.92% | 1mg |
¥1204.22 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0132-10mg |
Narirutin |
14259-46-2 | HPLC≥98% | 10mg |
¥900元 | 2023-09-15 | |
| Chemenu | CM162601-10mg |
(S)-5-hydroxy-2-(4-hydroxyphenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)chroman-4-one |
14259-46-2 | 97% | 10mg |
$128 | 2021-06-15 | |
| ChemFaces | CFN99543-20mg |
Narirutin |
14259-46-2 | >=98% | 20mg |
$118 | 2021-07-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027811-10mg |
Narirutin |
14259-46-2 | 98% | 10mg |
¥482 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027811-50mg |
Narirutin |
14259-46-2 | 98% | 50mg |
¥2070 | 2024-05-25 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B21634-20mg |
Narirutin |
14259-46-2 | ,HPLC≥98% | 20mg |
¥750.00 | 2021-09-02 | |
| ChemScence | CS-0009810-5mg |
Narirutin |
14259-46-2 | 99.86% | 5mg |
$80.0 | 2022-04-27 |
Narirutin Production Method
Production Method 1
Production Method 2
2.1 Solvents: Water ; 5 d, 25 °C
Narirutin Raw materials
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Narirutin Related Literature
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Alan Crozier,Indu B. Jaganath,Michael N. Clifford Nat. Prod. Rep. 2009 26 1001
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María-Jesús Oliveras-López,Ana B. Cerezo,Blanca Escudero-López,Isabel Cerrillo,Genoveva Berná,Franz Martín,M. Carmen García-Parrilla,María-Soledad Fernández-Pachón Anal. Methods 2016 8 8151
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Antonio Cilla,María J. Rodrigo,Bego?a De Ancos,Concepción Sánchez-Moreno,M. Pilar Cano,Lorenzo Zacarías,Reyes Barberá,Amparo Alegría Food Funct. 2020 11 8951
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Gina Borges,Michael E. J. Lean,Susan A. Roberts,Alan Crozier Food Funct. 2013 4 754
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Amadeo Gironés-Vilaplana,Diego A. Moreno,Cristina García-Viguera Food Funct. 2014 5 764
Additional information on Narirutin
Introduction to Narirutin (CAS No. 14259-46-2): A Comprehensive Overview
Narirutin, a naturally occurring flavonoid glycoside, is widely recognized for its significant biological activities and therapeutic potential. With the chemical formula C₂₃H₂₅O₁₁ and a CAS number of 14259-46-2, this compound has garnered considerable attention in the field of pharmaceutical research and natural product development. Narirutin is primarily derived from citrus fruits, particularly from the peels of Citrus sinensis (orange) and Citrus paradisi (grapefruit), where it is found alongside other flavonoid glycosides such as hesperidin and naringenin.
The structural composition of Narirutin makes it a derivative of naringenin, a flavanone that undergoes glycosylation at the 7-O position to form the rutinoside. This unique structure contributes to its stability and bioavailability, making it an attractive candidate for various biomedical applications. Recent studies have highlighted the multifaceted roles of Narirutin in modulating inflammatory responses, enhancing antioxidant defenses, and potentially inhibiting the growth of certain cancer cell lines.
In the realm of pharmacological research, Narirutin has been extensively studied for its anti-inflammatory properties. Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders, diabetes, and autoimmune conditions. Preclinical investigations have demonstrated that Narirutin can attenuate inflammatory pathways by inhibiting key enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX). These effects are attributed to its ability to scavenge reactive oxygen species (ROS) and modulate signaling cascades involved in inflammation.
The antioxidant capacity of Narirutin is another area of significant interest. Oxidative stress, resulting from an imbalance between ROS production and antioxidant defenses, plays a crucial role in aging and various pathological conditions. Studies have shown that Narirutin exhibits potent radical-scavenging activity, effectively neutralizing superoxide anions, hydroxyl radicals, and peroxynitrite. This property not only protects cellular components from oxidative damage but also enhances the overall antioxidant status of tissues.
Emerging evidence also suggests that Narirutin possesses anti-cancer properties. Research indicates that it can induce apoptosis in several cancer cell lines by activating intrinsic pathways such as caspase-dependent mechanisms. Additionally, Narirutin has been found to inhibit the proliferation of cancer cells by disrupting microtubule formation and interfering with signal transduction pathways involved in cell cycle progression. These findings position Narirutin as a promising candidate for developing novel chemopreventive and therapeutic strategies against cancer.
The bioavailability of Narirutin has been a subject of extensive investigation due to its potential therapeutic applications. Unlike some other flavonoids that exhibit poor absorption or rapid metabolism, Narirutin has demonstrated relatively high bioavailability when administered orally. This is attributed to its stable glycosidic structure, which protects it from premature hydrolysis in the gastrointestinal tract. Furthermore, recent studies have explored strategies to enhance the bioavailability of Narirutin through enzymatic or chemical modifications, thereby improving its efficacy in vivo.
The role of Narirutin in cardiovascular health is another area where significant progress has been made. Hypertension and atherosclerosis are major contributors to cardiovascular disease morbidity and mortality worldwide. Preclinical studies have shown that Narirutin can help regulate blood pressure by relaxing vascular smooth muscles and reducing oxidative stress in blood vessels. Additionally, it has been observed to modulate lipid profiles by inhibiting cholesterol synthesis and promoting cholesterol efflux from macrophages.
In conclusion, Narirutin (CAS No. 14259-46-2) is a versatile flavonoid glycoside with a broad spectrum of biological activities. Its anti-inflammatory, antioxidant, anti-cancer, and cardiovascular benefits make it an attractive candidate for therapeutic applications. Ongoing research continues to unravel the mechanisms underlying these effects and explore novel strategies to enhance its bioavailability and clinical efficacy. As our understanding of natural products evolves, compounds like Narirutin are poised to play a pivotal role in next-generation pharmacological interventions.